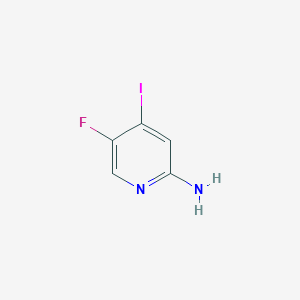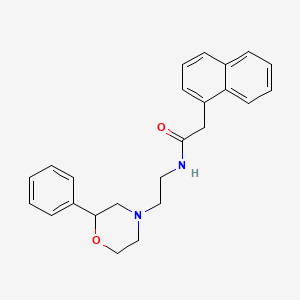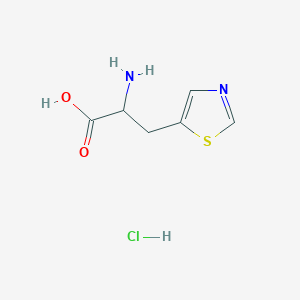
4-(5-Bromo-1,3-thiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Bromo-1,3-thiazol-2-yl)phenol” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry research . The synthesis process often involves the interaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse and complex. The reactivity of the thiazole ring can be influenced by the substituents at position-2 and -4 . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with 4-(5-Bromo-1,3-thiazol-2-yl)phenol derivatives, showcasing remarkable properties as photosensitizers for photodynamic therapy. These compounds exhibit high singlet oxygen quantum yield, crucial for effective Type II photodynamic cancer therapy, highlighting their potential for clinical applications in treating cancer through light-induced therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Tay et al. (2022) synthesized thiazoles bearing 4-(5-Bromo-1,3-thiazol-2-yl)phenol and tested them for antimicrobial activity. These compounds demonstrated promising results against various bacteria, yeasts, and molds, offering potential as new antimicrobial agents. The study also involved modeling studies to predict the compounds' interaction with bacterial DNA gyrase, proposing a mechanism for their antimicrobial action (Tay et al., 2022).
Corrosion Inhibition
Research on the application of 4-(5-Bromo-1,3-thiazol-2-yl)phenol derivatives as corrosion inhibitors for metals in acidic environments has shown positive results. Farahati et al. (2019) synthesized thiazoles that exhibited up to 90% efficiency in inhibiting copper corrosion, indicating their potential as cost-effective and efficient corrosion inhibitors for metal preservation (Farahati et al., 2019).
Fluorescent Probes for Bioimaging and Sensing
Gu et al. (2017) designed a benzothiazole-based fluorescent probe incorporating 4-(5-Bromo-1,3-thiazol-2-yl)phenol for the selective detection of Hg2+ and Cu2+ ions. This probe showed distinct fluorescence responses to these ions, facilitating their detection in living cells. Such probes are crucial for environmental monitoring and biological research, enabling the tracking of metal ions in complex biological systems (Gu et al., 2017).
Mechanism of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The exact mechanism of action of “4-(5-Bromo-1,3-thiazol-2-yl)phenol” is not specified in the retrieved papers.
Safety and Hazards
While specific safety and hazard information for “4-(5-Bromo-1,3-thiazol-2-yl)phenol” is not available, it’s important to note that compounds containing a thiazole ring can have various hazard classifications. For example, some thiazole compounds have been classified as causing skin irritation, eye damage, and respiratory system toxicity .
Future Directions
Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . The thiazole scaffold is present in more than 18 FDA-approved drugs, indicating its potential for future drug development .
properties
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-5-11-9(13-8)6-1-3-7(12)4-2-6/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWQHTZWDPATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-1,3-thiazol-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B2941113.png)
![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)

![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)
![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)

![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)


![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)
